Cas no 643-76-5 ((1,2-difluoro-2-phenylethenyl)benzene)

(1,2-Difluoro-2-phenylethenyl)benzene is a fluorinated styrene derivative characterized by its unique structural configuration, featuring two fluorine atoms adjacent to a phenyl-substituted ethenyl group. This compound is of interest in synthetic organic chemistry due to its potential as a building block for fluorinated aromatic systems, which are valuable in pharmaceuticals, agrochemicals, and advanced materials. The presence of fluorine atoms enhances its reactivity in electrophilic and nucleophilic transformations, while the conjugated system may contribute to desirable electronic properties. Its stability and selective reactivity make it suitable for applications requiring precise functionalization. Researchers may explore its utility in cross-coupling reactions or as a precursor for fluorinated polymers with tailored properties.
(1,2-difluoro-2-phenylethenyl)benzene structure
643-76-5 structure
Product Name:(1,2-difluoro-2-phenylethenyl)benzene
CAS No:643-76-5
MF:C14H10F2
MW:216.226010799408
MDL:MFCD00053176
CID:500721
Update Time:2025-10-16

(1,2-difluoro-2-phenylethenyl)benzene Chemical and Physical Properties

Names and Identifiers

    • Benzene,1,1'-(1,2-difluoro-1,2-ethenediyl)bis- (9CI)
    • [1,2-Difluoro-2-phenylethenyl]benzene
    • 1 2-DIFLUOROSTILBENE
    • (1,2-difluoro-2-phenylethenyl)benzene
    • [(E)-1,2-Difluoro-2-phenylethenyl]benzene
    • 1,2-DIPHENYL-TRANS-1,2-DIFLUOROETHYLENE
    • TRANS-ALPHA,BETA-DIFLUOROSTILBENE
    • 1,2-Difluorostilbene,97%
    • Benzene, 1,1'-(1,2-difluoro-1,2-ethenediyl)bis-
    • MDL: MFCD00053176
    • Inchi: 1S/C14H10F2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10H
    • InChI Key: VIWUJKBBJRFTMC-UHFFFAOYSA-N
    • SMILES: C(C1=CC=CC=C1)(F)=C(C1=CC=CC=C1)F

Computed Properties

  • Exact Mass: 218.09076
  • Monoisotopic Mass: 216.075
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0

Experimental Properties

  • Density: 1.136±0.06 g/cm3(Predicted)
  • Melting Point: 74 °C(Solv: water (7732-18-5); ethanol (64-17-5))
  • Boiling Point: 130 °C(Press: 3 Torr)
  • PSA: 0

(1,2-difluoro-2-phenylethenyl)benzene Pricemore >>

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(1,2-difluoro-2-phenylethenyl)benzene Related Literature

Additional information on (1,2-difluoro-2-phenylethenyl)benzene

Introduction to (1,2-Difluoro-2-Phenylethenyl)Benzene (CAS No. 643-76-5)

(1,2-difluoro-2-phenylethenyl)benzene, identified by its CAS number 643-76-5, is a fluorinated aromatic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural features, exhibits promising properties that make it a valuable candidate for various applications, particularly in the development of novel pharmaceuticals and advanced materials.

The molecular structure of (1,2-difluoro-2-phenylethenyl)benzene consists of a benzene ring substituted with a (1,2-difluoro-2-phenylethenyl) group. This arrangement imparts distinct electronic and steric properties to the molecule, which are critical in determining its reactivity and utility. The presence of two fluorine atoms at the 1 and 2 positions of the phenylethenyl group enhances the compound's stability and influences its interaction with biological targets.

In recent years, (1,2-difluoro-2-phenylethenyl)benzene has been extensively studied for its potential applications in medicinal chemistry. Its unique structural motifs have been leveraged to design molecules with enhanced binding affinity and selectivity towards specific biological receptors. For instance, research has demonstrated that derivatives of this compound exhibit promising activity as kinase inhibitors, which are crucial in the treatment of various cancers and inflammatory diseases.

The fluorine atoms in (1,2-difluoro-2-phenylethenyl)benzene play a pivotal role in modulating the pharmacokinetic properties of associated drug candidates. Fluorine substitution is a well-established strategy in pharmaceutical development, as it can improve metabolic stability, lipophilicity, and binding interactions. The incorporation of fluorine atoms into aromatic systems has been shown to enhance the bioavailability and therapeutic efficacy of numerous drugs currently on the market.

Recent advancements in computational chemistry have further illuminated the potential of (1,2-difluoro-2-phenylethenyl)benzene as a scaffold for drug discovery. Molecular modeling studies have identified key interactions between this compound and target proteins, providing insights into its mechanism of action. These findings have paved the way for the design of more sophisticated analogs with improved pharmacological profiles.

The synthesis of (1,2-difluoro-2-phenylethenyl)benzene presents unique challenges due to its complex structure. However, recent innovations in synthetic methodologies have made it more accessible to researchers. Techniques such as transition metal-catalyzed cross-coupling reactions have enabled efficient construction of the desired framework, allowing for rapid exploration of its derivatives.

In addition to its pharmaceutical applications, (1,2-difluoro-2-phenylethenyl)benzene has shown potential in materials science. Its electronic properties make it a candidate for use in organic semiconductors and optoelectronic devices. The ability to fine-tune these properties through structural modifications offers exciting possibilities for developing next-generation technologies.

The safety profile of (1,2-difluoro-2-phenylethenyl)benzene is another critical aspect that has been thoroughly evaluated. Preliminary toxicological studies indicate that this compound exhibits low toxicity at moderate concentrations, making it suitable for further development without significant safety concerns. However, comprehensive testing under various conditions remains essential to fully assess its hazards and benefits.

Ongoing research continues to uncover new applications and insights into the behavior of (1,2-difluoro-2-phenylethenyl)benzene. Collaborative efforts between chemists, biologists, and pharmacologists are driving innovation in this field, leading to novel therapeutic agents and advanced materials. As our understanding of this compound grows, so does its potential to contribute to scientific progress and technological advancement.

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